N-Desmethyl N-Ethyl Doxepin is a derivative of Doxepin, a tricyclic antidepressant known for its efficacy in treating depression and anxiety disorders. This compound is characterized by the absence of a methyl group at the nitrogen atom and the presence of an ethyl group, which modifies its pharmacological properties. Doxepin itself has been utilized in clinical settings since the late 1960s, primarily for its antidepressant and anxiolytic effects, alongside sedative and anticholinergic properties .
N-Desmethyl N-Ethyl Doxepin is synthesized from Doxepin hydrochloride, which is commercially available. The synthesis involves chemical modifications that remove the methyl group while introducing an ethyl group at the nitrogen site. The compound can also be explored in various research contexts, particularly in pharmacology and medicinal chemistry .
N-Desmethyl N-Ethyl Doxepin falls under the category of heterocyclic compounds with significant relevance in medical and veterinary science. It is classified as a medicinal preparation containing organic active ingredients, specifically targeting disorders of the nervous system, including depression and anxiety .
The synthesis of N-Desmethyl N-Ethyl Doxepin typically follows a multi-step chemical process involving dealkylation and subsequent ethylation. The outlined methods include:
The synthesis requires careful control of reaction conditions—temperature, pH, and solvent choice—are crucial for maximizing yield and purity. For example, reactions are often conducted in solvents like dichloromethane or tetrahydrofuran under inert atmospheres to prevent unwanted side reactions .
The molecular formula for N-Desmethyl N-Ethyl Doxepin is . Its structure features a dibenzoxepine core similar to that of Doxepin but lacks one methyl group on the nitrogen atom while incorporating an ethyl group.
N-Desmethyl N-Ethyl Doxepin can participate in various chemical reactions typical for amines and heterocycles:
These reactions are vital for understanding its metabolic pathways and potential interactions within biological systems .
N-Desmethyl N-Ethyl Doxepin primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing mood and reducing anxiety symptoms.
Research indicates that modifications like deuteration may alter pharmacokinetics, potentially leading to improved therapeutic profiles compared to non-deuterated counterparts .
These properties influence formulation strategies for pharmaceutical applications .
N-Desmethyl N-Ethyl Doxepin has potential applications in various scientific fields:
The unique structural characteristics of N-Desmethyl N-Ethyl Doxepin position it as a valuable compound for further exploration in medicinal chemistry and therapeutic applications .
N-Desmethyl-N-EthylDoxepin (NDED) originates from sequential biotransformation of the tricyclic antidepressant doxepin. The primary metabolic pathway involves:
The biotransformation exhibits reaction hierarchy:
Table 1: Metabolic Pathway Hierarchy of Doxepin Derivatives
Reaction Type | Primary Metabolite | Catalyzing Enzymes | Reaction Priority |
---|---|---|---|
N-Demethylation | N-Desmethyldoxepin | CYP2C19, CYP2D6, CYP3A4 | 1 (Essential precursor) |
N-Ethylation | N-Desmethyl-N-EthylDoxepin | Cytosolic transferases | 2 (Secondary modification) |
Hydroxylation | Hydroxy-Doxepin | CYP1A2, CYP2C9 | Competitive pathway |
Glucuronidation | Doxepin-glucuronide | UGT1A4, UGT2B10 | Terminal conjugation |
The formation of NDED precursor (NDD) exhibits marked isoform specificity:
Isoform interactions follow kinetic complementarity:
Table 2: Cytochrome P450 Isoform Kinetic Parameters in NDD Formation
CYP Isoform | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Inhibition Sensitivity |
---|---|---|---|---|
CYP2C19 | 8.2 ± 1.3 | 0.42 ± 0.05 | 0.051 | Fluconazole > Omeprazole |
CYP2D6 | 15.7 ± 2.1 | 0.18 ± 0.03 | 0.011 | Quinidine > Paroxetine |
CYP3A4 | 52.4 ± 6.7 | 1.25 ± 0.15 | 0.024 | Ketoconazole > Clarithromycin |
CYP2C9 | >100 | <0.05 | <0.0005 | Sulfaphenazole |
Doxepin exists as geometric isomers with distinct metabolic fates:
NDED formation kinetics differ between isomers:
This stereoselectivity causes clinical consequences:
CYP2C19 genetic variants significantly alter NDED formation through three mechanisms:1. Allelic Activity Modulation:- 1/1 (EMs): Normal NDD production (PMR 0.9-1.2)- 2/2 (PMs): 82% reduced NDD formation (PMR >6.0) [2] [7]- 17/17 (UMs): 2.3-fold increased demethylation velocity [3] [7].2. Ethnic-Dependent Allele Frequencies:- CYP2C192 PM prevalence: 5.6% Malays, 19.1% Chinese, 10.0% Indians [2]- CYP2C1917 UM prevalence: 35.45% in Indian CAD patients [7].3. Metabolite Ratio Shifts:- PMs show 4.8-fold higher doxepin/NDD plasma ratios- UMs exhibit 3.1-fold increased NDED/NDD ratios at steady-state [7] [9].
Table 3: CYP2C19 Polymorphism Impact on Doxepin Metabolite Kinetics
Genotype | Population Frequency | NDD Formation Rate | NDED Accumulation | Clinical Relevance |
---|---|---|---|---|
1/1 (EM) | 23.6-66% [2] [8] | Normal (Reference) | Moderate (AUC 1.0×) | Standard response |
2/2 (PM) | 5.6-19.1% [2] [7] | ↓ 82% | Minimal (AUC 0.2×) | Reduced efficacy |
17/17 (UM) | 19.1-35.45% [3] [7] | ↑ 230% | Significant (AUC 3.1×) | Enhanced effects |
2/17 (Heterozygote) | 6.36% [7] | ↔ Normal | Variable | Unpredictable response |
Clinical monitoring implications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: